molecular formula C24H54O3Sn2 B8478466 1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane CAS No. 34833-46-0

1,3-Dibutoxy-1,1,3,3-tetrabutyldistannoxane

Cat. No. B8478466
M. Wt: 628.1 g/mol
InChI Key: USQMVHZTNFOLOZ-UHFFFAOYSA-N
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Patent
US07842828B2

Procedure details

692 g (2.78 mol) of dibutyltin oxide (made by Sankyo Organic Chemicals Co., Ltd., Japan) and 2000 g (27 mol) of 1-butanol (made by Wako, Japan) were put into a 3000 mL flask. The flask containing the mixture, which was a white slurry, was attached to an evaporator (R-144, made by Sibata, Japan) having a temperature regulator-equipped oil bath (OBH-24, made by Masuda Corporation, Japan), a vacuum pump (G-50A, made by Ulvac, Japan) and a vacuum controller (VC-10S, made by Okano Works Ltd., Japan) connected thereto. The outlet of a purge valve of the evaporator was connected to a line for nitrogen gas flowing at normal pressure. The purge valve of the evaporator was closed, and the pressure in the system was reduced, and then the purge valve was gradually opened, so as to pass nitrogen into the system, and thus return the system to normal pressure. The oil bath temperature was set to 126° C., and the flask was immersed in the oil bath and rotation of the evaporator was commenced. With the purge valve of the evaporator left open, rotational agitation and heating were carried out for approximately 30 minutes at normal pressure, whereupon the liquid mixture boiled, and hence distilling off of a low boiling component began. This state was maintained for 8 hours, and then the purge valve was closed, and the pressure in the system was gradually reduced, and residual low boiling component was distilled off with the pressure in the system at from 76 to 54 kPa. Once low boiling component stopped coming off, the flask was lifted out from the oil bath. The reaction liquid was a transparent liquid. After lifting the flask out from the oil bath, the purge valve was gradually opened, so as to return the pressure in the system to normal pressure. 952 g of reaction liquid was obtained in the flask. According to 119Sn-, 1H-, and 13C-NMR analysis results, the product 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane was obtained at a yield of 99% based on the dibutyltin oxide. The same procedure was repeated twelve times, thus obtaining a total of 11500 g of 1,1,3,3-tetrabutyl-1,3-di(butyloxy)-distannoxane.
Quantity
692 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
[Compound]
Name
1H-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5](=[O:10])[CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:11]([OH:15])[CH2:12][CH2:13][CH3:14]>>[CH2:1]([Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([O:15][CH2:11][CH2:12][CH2:13][CH3:14])[O:10][Sn:5]([CH2:6][CH2:7][CH2:8][CH3:9])([CH2:1][CH2:2][CH2:3][CH3:4])[O:15][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
692 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
2000 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
1H-
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The flask containing the mixture, which
CUSTOM
Type
CUSTOM
Details
was attached to an evaporator (R-144, made by Sibata, Japan)
CUSTOM
Type
CUSTOM
Details
regulator-equipped oil bath (OBH-24, made by Masuda Corporation, Japan)
CUSTOM
Type
CUSTOM
Details
The outlet of a purge valve of the evaporator
CUSTOM
Type
CUSTOM
Details
The purge valve of the evaporator
CUSTOM
Type
CUSTOM
Details
was closed
CUSTOM
Type
CUSTOM
Details
was set to 126° C.
CUSTOM
Type
CUSTOM
Details
the flask was immersed in the oil bath and rotation of the evaporator
CUSTOM
Type
CUSTOM
Details
With the purge valve of the evaporator
WAIT
Type
WAIT
Details
left open
TEMPERATURE
Type
TEMPERATURE
Details
rotational agitation and heating
DISTILLATION
Type
DISTILLATION
Details
hence distilling off of a low boiling component
TEMPERATURE
Type
TEMPERATURE
Details
This state was maintained for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the purge valve was closed
DISTILLATION
Type
DISTILLATION
Details
residual low boiling component was distilled off with the pressure in the system at from 76 to 54 kPa
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CUSTOM
Type
CUSTOM
Details
952 g of reaction liquid
CUSTOM
Type
CUSTOM
Details
was obtained in the flask
CUSTOM
Type
CUSTOM
Details
results

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)[Sn](O[Sn](OCCCC)(CCCC)CCCC)(OCCCC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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